molecular formula C13H23NO4 B1289773 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine CAS No. 203662-52-6

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine

Número de catálogo: B1289773
Número CAS: 203662-52-6
Peso molecular: 257.33 g/mol
Clave InChI: UKPQAGHIODTKFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an oxirane (epoxide) ring, and a hydroxyl group attached to the piperidine ring

Métodos De Preparación

The synthesis of 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

    Protection of Piperidine: The piperidine is first protected by reacting it with tert-butyl chloroformate to form 1-Boc-piperidine.

    Formation of Oxirane Ring: The next step involves the introduction of the oxirane ring. This can be achieved by reacting 1-Boc-piperidine with an appropriate epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

    Hydroxylation: Finally, the hydroxyl group is introduced by a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Análisis De Reacciones Químicas

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The oxirane ring can be reduced to form a diol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Applications

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine has been investigated for several therapeutic applications:

Cancer Therapy

Recent studies highlight the compound's potential in cancer treatment. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of critical pathways in tumor progression. For instance, derivatives of piperidine compounds have demonstrated improved efficacy in inducing cell death in hypopharyngeal tumor models compared to standard treatments like bleomycin .

Neurological Disorders

The compound's structural features make it a candidate for developing treatments for neurological disorders, including Alzheimer's disease. Research indicates that piperidine derivatives can inhibit cholinesterase activity, which is crucial for managing symptoms associated with cognitive decline . Additionally, compounds that include the piperidine moiety have shown promise in targeting beta-secretase enzymes and reducing amyloid-beta aggregation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against Mycobacterium tuberculosis. Studies indicate that certain piperidine derivatives can enhance the efficacy of existing anti-tubercular drugs by acting synergistically to inhibit bacterial growth effectively .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathway/MechanismReference
CytotoxicityApoptosis induction in cancer cells
Cholinesterase InhibitionAlzheimer's disease management
Antimicrobial ActivitySynergistic effect against M. tuberculosis

Case Studies

Case Study 1: Cancer Treatment
In a study examining the anticancer properties of piperidine derivatives, researchers synthesized analogs of this compound. These analogs were tested on FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neurological Applications
Another investigation focused on the dual cholinesterase inhibitory action of piperidine derivatives, including those derived from this compound. These compounds were evaluated for their ability to mitigate cognitive decline in preclinical models, demonstrating significant improvements in memory retention and cognitive function .

Comparación Con Compuestos Similares

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine can be compared with other similar compounds such as:

    1-Boc-4-(chloromethyl)-4-hydroxypiperidine: This compound has a chloromethyl group instead of an oxirane ring, making it less reactive in nucleophilic substitution reactions.

    1-Boc-4-(hydroxymethyl)-4-hydroxypiperidine:

    1-Boc-4-(oxiran-2-ylmethyl)piperidine: This compound lacks the hydroxyl group, which affects its solubility and reactivity in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications in various fields.

Actividad Biológica

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine, a compound featuring a piperidine core and an epoxide group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and related research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.326 g/mol
  • CAS Number : 203662-52-6

The compound contains a tert-butyl carbamate (Boc) protecting group, which is commonly used to enhance the stability and solubility of amine-containing compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring is known for its ability to modulate neurotransmitter systems and exert effects on enzyme activities.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives, including this compound, have been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The introduction of the piperidine moiety in certain compounds has been linked to improved brain exposure and dual inhibition capabilities, enhancing their therapeutic potential against cognitive decline .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in the substituents on the piperidine ring and the oxirane moiety can significantly alter the compound's potency and selectivity towards specific biological targets.

Modification Effect on Activity
Increased steric hindranceEnhanced binding affinity to target proteins
Altered electronic propertiesImproved selectivity against off-target effects
Variation in chain lengthModulation of pharmacokinetic properties

1. Dual Inhibition of PRMTs

Research highlighted the development of small-molecule inhibitors targeting protein arginine methyltransferases (PRMTs), where similar piperidine derivatives showed promise as dual inhibitors of PRMT4 and PRMT6. These enzymes are implicated in various cancers, and their inhibition could provide therapeutic benefits .

2. SARS-CoV2 Inhibition

Another study reported that piperidine-based compounds exhibited binding affinities superior to existing antiviral agents against SARS-CoV2 proteases. This suggests that this compound could potentially serve as a lead compound for developing antiviral therapies .

Research Findings

Recent literature emphasizes the versatility of piperidine derivatives in drug discovery:

  • Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects across various cancer cell lines, demonstrating significant apoptosis induction.
  • Cholinesterase Inhibition : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative disorders.
  • Targeting Inflammatory Pathways : Some derivatives have shown effectiveness in modulating inflammatory pathways, which are crucial in cancer progression and neurodegeneration .

Propiedades

IUPAC Name

tert-butyl 4-hydroxy-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-6-4-13(16,5-7-14)8-10-9-17-10/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPQAGHIODTKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150173
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203662-52-6
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203662-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4.115 g of 4-allyl-1-(tert-butoxycarbonyl)piperidin-4-ol in dichloromethane (100 ml) were added 7.07 g of 3-chloroperbenzoic acid and 2.87 g of sodium hydrogencarbonate and the resulting mixture was heated under reflux for 24 hours. To the reaction mixture were added ethyl acetate and an aqueous solution of sodium metabisulfite and the resulting mixture was stirred for 1 hour. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluted with dichloromethane/ethyl acetate) to thereby give 1.43 g of the title compound as a colorless solid.
Quantity
4.115 g
Type
reactant
Reaction Step One
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-allyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester (3.1 g, 12.8 mmol, prepared according to J. Comb. Chem. 2002, 4, 125) in DCM and 0.3 M phosphate buffer (pH 8, 150 mL) was treated with mCPBA (3.5 g, 1.1 eq, 70%) and the mixture vigorously stirred at rt overnight. Further 3.5 g of mCPBA were added. After a total of 24 h, the phases were separated, the org. phase dried over MgSO4 and concentrated. CC (hex/EA 2:1 to 1:1 to EA) gave the desired intermediate as colourless oil (0.88 g, 26%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.